molecular formula C43H72O5 B1241755 DG(20:3(8Z,11Z,14Z)/20:3(8Z,11Z,14Z)/0:0)

DG(20:3(8Z,11Z,14Z)/20:3(8Z,11Z,14Z)/0:0)

Cat. No. B1241755
M. Wt: 669 g/mol
InChI Key: KQIYTEYFXBGLOT-MDOXXFDXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

DG(20:3(8Z, 11Z, 14Z)/20:3(8Z, 11Z, 14Z)/0:0), also known as diacylglycerol or DAG(20:3/20:3), belongs to the class of organic compounds known as 1, 2-diacylglycerols. These are diacylglycerols containing a glycerol acylated at positions 1 and 2. Thus, DG(20:3(8Z, 11Z, 14Z)/20:3(8Z, 11Z, 14Z)/0:0) is considered to be a diradylglycerol lipid molecule. DG(20:3(8Z, 11Z, 14Z)/20:3(8Z, 11Z, 14Z)/0:0) is considered to be a practically insoluble (in water) and relatively neutral molecule. DG(20:3(8Z, 11Z, 14Z)/20:3(8Z, 11Z, 14Z)/0:0) has been found throughout all human tissues, and has also been primarily detected in blood. Within the cell, DG(20:3(8Z, 11Z, 14Z)/20:3(8Z, 11Z, 14Z)/0:0) is primarily located in the membrane (predicted from logP). DG(20:3(8Z, 11Z, 14Z)/20:3(8Z, 11Z, 14Z)/0:0) participates in a number of enzymatic reactions. In particular, DG(20:3(8Z, 11Z, 14Z)/20:3(8Z, 11Z, 14Z)/0:0) can be biosynthesized from PA(20:3(8Z, 11Z, 14Z)/20:3(8Z, 11Z, 14Z)) through its interaction with the enzyme phosphatidate phosphatase. Furthermore, DG(20:3(8Z, 11Z, 14Z)/20:3(8Z, 11Z, 14Z)/0:0) and alpha-linolenoyl-CoA can be converted into TG(20:3(8Z, 11Z, 14Z)/20:3(8Z, 11Z, 14Z)/18:3(9Z, 12Z, 15Z)) through its interaction with the enzyme diacylglycerol O-acyltransferase. Furthermore, DG(20:3(8Z, 11Z, 14Z)/20:3(8Z, 11Z, 14Z)/0:0) can be biosynthesized from PA(20:3(8Z, 11Z, 14Z)/20:3(8Z, 11Z, 14Z));  which is catalyzed by the enzyme phosphatidate phosphatase. Furthermore, DG(20:3(8Z, 11Z, 14Z)/20:3(8Z, 11Z, 14Z)/0:0) and stearidonoyl-CoA can be converted into TG(20:3(8Z, 11Z, 14Z)/20:3(8Z, 11Z, 14Z)/18:4(6Z, 9Z, 12Z, 15Z));  which is mediated by the enzyme diacylglycerol O-acyltransferase. Furthermore, DG(20:3(8Z, 11Z, 14Z)/20:3(8Z, 11Z, 14Z)/0:0) can be biosynthesized from PA(20:3(8Z, 11Z, 14Z)/20:3(8Z, 11Z, 14Z)) through its interaction with the enzyme phosphatidate phosphatase. Finally, DG(20:3(8Z, 11Z, 14Z)/20:3(8Z, 11Z, 14Z)/0:0) and dihomo-gamma-linolenoyl-CoA can be converted into TG(20:3(8Z, 11Z, 14Z)/20:3(8Z, 11Z, 14Z)/20:3(8Z, 11Z, 14Z)) through its interaction with the enzyme diacylglycerol O-acyltransferase. In humans, DG(20:3(8Z, 11Z, 14Z)/20:3(8Z, 11Z, 14Z)/0:0) is involved in phosphatidylcholine biosynthesis PC(20:3(8Z, 11Z, 14Z)/20:3(8Z, 11Z, 14Z)) pathway and phosphatidylethanolamine biosynthesis pe(20:3(8Z, 11Z, 14Z)/20:3(8Z, 11Z, 14Z)) pathway. DG(20:3(8Z, 11Z, 14Z)/20:3(8Z, 11Z, 14Z)/0:0) is also involved in several metabolic disorders, some of which include de novo triacylglycerol biosynthesis TG(20:3(8Z, 11Z, 14Z)/20:3(8Z, 11Z, 14Z)/22:4(7Z, 10Z, 13Z, 16Z)) pathway, de novo triacylglycerol biosynthesis TG(20:3(8Z, 11Z, 14Z)/20:3(8Z, 11Z, 14Z)/20:5(5Z, 8Z, 11Z, 14Z, 17Z)) pathway, de novo triacylglycerol biosynthesis TG(20:3(8Z, 11Z, 14Z)/20:3(8Z, 11Z, 14Z)/22:6(4Z, 7Z, 10Z, 13Z, 16Z, 19Z)) pathway, and de novo triacylglycerol biosynthesis TG(20:3(8Z, 11Z, 14Z)/20:3(8Z, 11Z, 14Z)/22:2(13Z, 16Z)) pathway.
DG(20:3(8Z,11Z,14Z)/20:3(8Z,11Z,14Z)/0:0) is a diglyceride.

Scientific Research Applications

Metabolic Pathway Studies

A study conducted by Qin et al. (2022) explored the metabolic differences in follicular thyroid carcinoma (FTC) and identified significant metabolic changes, including the identification of DG(20:3(8Z,11Z,14Z)/20:3(8Z,11Z,14Z)/0:0) among other lipids. This research contributes to understanding the metabolic pathways and potential biomarkers associated with FTC, highlighting the role of DG(20:3(8Z,11Z,14Z)/20:3(8Z,11Z,14Z)/0:0) in disease pathology (Qin et al., 2022).

Prostaglandin Synthesis and Biochemistry

Seo and Oh (2017) discussed the biosynthesis of diverse prostaglandins from unsaturated fatty acids like DG(20:3(8Z,11Z,14Z)/20:3(8Z,11Z,14Z)/0:0). Their research emphasizes the crucial role of various prostaglandin synthases in inflammatory responses and the immune system, suggesting the potential for drug design targeting these pathways (Seo & Oh, 2017).

Clinical Diagnostics and Biomarkers

In the field of clinical diagnostics, the presence and levels of DG(20:3(8Z,11Z,14Z)/20:3(8Z,11Z,14Z)/0:0) in biological samples like plasma can be a crucial biomarker. Wu et al. (2018) utilized UPLC-QTOF/MS in MSE mode to identify dynamic metabolic alterations in plasma, which included DG(20:3(8Z,11Z,14Z)/20:3(8Z,11Z,14Z)/0:0). This highlights its potential utility as a diagnostic biomarker in conditions like lung carcinoma (Wu et al., 2018).

properties

Product Name

DG(20:3(8Z,11Z,14Z)/20:3(8Z,11Z,14Z)/0:0)

Molecular Formula

C43H72O5

Molecular Weight

669 g/mol

IUPAC Name

[(2S)-3-hydroxy-2-[(8Z,11Z,14Z)-icosa-8,11,14-trienoyl]oxypropyl] (8Z,11Z,14Z)-icosa-8,11,14-trienoate

InChI

InChI=1S/C43H72O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-42(45)47-40-41(39-44)48-43(46)38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h11-14,17-20,23-26,41,44H,3-10,15-16,21-22,27-40H2,1-2H3/b13-11-,14-12-,19-17-,20-18-,25-23-,26-24-/t41-/m0/s1

InChI Key

KQIYTEYFXBGLOT-MDOXXFDXSA-N

Isomeric SMILES

CCCCC/C=C\C/C=C\C/C=C\CCCCCCC(=O)OC[C@H](CO)OC(=O)CCCCCC/C=C\C/C=C\C/C=C\CCCCC

Canonical SMILES

CCCCCC=CCC=CCC=CCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCC=CCC=CCC=CCCCCC

physical_description

Solid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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